molecular formula C13H18N2 B7893656 [(1-Methyl-1H-indol-4-yl)methyl](propan-2-yl)amine

[(1-Methyl-1H-indol-4-yl)methyl](propan-2-yl)amine

Cat. No.: B7893656
M. Wt: 202.30 g/mol
InChI Key: UBTDUYXQTIBCQA-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-4-yl)methylamine is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, biology, and industry . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-indol-4-yl)methylamine typically involves the alkylation of an indole derivative. One common method is the reaction of 1-methylindole with an appropriate alkylating agent under basic conditions. For example, the reaction of 1-methylindole with isopropylamine in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using similar alkylation reactions. The process may include additional steps such as purification and crystallization to ensure the desired product’s purity and yield. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-indol-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methyl-1H-indol-4-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (1-Methyl-1H-indol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its interaction with cellular proteins and signaling pathways, influencing biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-indol-4-yl)methylamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-methylindol-4-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10(2)14-9-11-5-4-6-13-12(11)7-8-15(13)3/h4-8,10,14H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTDUYXQTIBCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C2C=CN(C2=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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